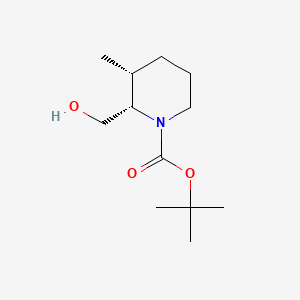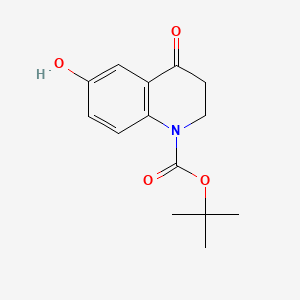
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide, also known as BHPC, is a heterocyclic compound containing nitrogen, oxygen, and bromine atoms. It is a member of the pyrazine family and has been studied extensively due to its potential applications in various scientific fields. BHPC has been synthesized in various ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is believed that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide binds to the active sites of the enzymes, blocking their activity and thus preventing the synthesis of proteins and nucleic acids. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is thought to interfere with the production of reactive oxygen species, which are believed to be involved in the progression of various diseases.
Biochemical and Physiological Effects
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential biochemical and physiological effects. Studies have shown that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide may have anti-inflammatory, antioxidant, and antifungal properties. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to inhibit the growth of cancer cells in vitro. Furthermore, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments is its toxicity. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is toxic to humans and animals and should be handled with care.
将来の方向性
The potential future directions for 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an insecticide, herbicide, and fungicide. Furthermore, future studies could focus on the development of new synthetic methods for the production of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide and its derivatives. Finally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an antioxidant and anti-inflammatory agent.
合成法
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide can be synthesized in several ways, including the direct condensation of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide, the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, and the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of a base catalyst. The direct condensation method is the simplest and most efficient route for synthesizing 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide. This method involves the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of 120°C for 8 hours.
科学的研究の応用
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied extensively due to its potential applications in various scientific fields. It has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of other heterocyclic compounds, such as quinolines, pyridines, and thiophenes. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has also been studied for its potential use as an antioxidant, antifungal, and antimicrobial agent. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential use as a herbicide, insecticide, and fungicide.
特性
IUPAC Name |
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-2-1-3-8(4-7)18-10-6-14-5-9(15-10)11(13)16-17/h1-6,17H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCMDDMYVCFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![ethyl 3-oxa-7-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene-5-carboxylate](/img/structure/B6605921.png)
![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)

![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)
![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)

